molecular formula C22H24Cl2N2O8 B12419648 Chlortetracycline-d6 (hydrochloride)

Chlortetracycline-d6 (hydrochloride)

Cat. No.: B12419648
M. Wt: 521.4 g/mol
InChI Key: QYAPHLRPFNSDNH-CXENAOOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlortetracycline-d6 (hydrochloride) is a deuterium-labeled derivative of chlortetracycline hydrochloride. Chlortetracycline is a tetracycline antibiotic, historically the first member of this class to be identified. It was discovered in 1945 by Benjamin Minge Duggar at Lederle Laboratories. Chlortetracycline is primarily used for veterinary purposes and is known for its broad-spectrum antibiotic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of chlortetracycline-d6 (hydrochloride) involves the fermentation of Streptomyces aureofaciens, followed by purification and deuterium labeling. The fermentation liquid is purified, and hydrochloric acid is added to convert the salt. The process includes steps such as acidification, filtering, sedimentation, crystallization, extraction, washing, and drying .

Industrial Production Methods: Industrial production of chlortetracycline hydrochloride involves optimizing the fermentation process to maximize yield and purity. The use of low-temperature chilled water during acidification and sedimentation helps control the reaction temperature, reducing epimeric loss and ensuring stable product quality .

Chemical Reactions Analysis

Acid/Base Sensitivity

  • Hydrolysis : Under acidic conditions (pH < 2), the C6 hydroxyl group undergoes dehydration, forming anhydrochlortetracycline-d6. Under alkaline conditions (pH > 9), the dimethylamino group deprotonates, leading to ring-opening reactions .

  • Epimerization : The C4 dimethylamino group epimerizes at high temperatures (>40°C), producing 4-epi-chlortetracycline-d6, a less active impurity .

Photodegradation

Exposure to UV light induces:

  • Oxidative Decarboxylation : Loss of the carboxamide group at position 2, generating a naphthacene derivative.

  • Chlorine Substitution : The C7 chlorine atom may undergo photolytic displacement, forming deschloro analogs .

Degradation Products Identified via LC-HRMS :

Productm/z (Observed)Proposed Structure
Anhydrochlortetracycline-d6427.12Dehydrated C6-OH
4-Epichlortetracycline-d6515.21C4 epimer
Deschloro-chlortetracycline-d6479.18C7 chlorine loss

Data derived from .

Spectroscopic Analysis

  • NMR : Distinct 1H^1H
    -NMR signals at δ 1.25 (s, 6H, CD3_3
    ) confirm deuterium incorporation. The absence of proton signals at C6 and C7 validates isotopic labeling .

  • HRMS : Molecular ion peak at m/z 521.34 [M+H]+^+
    matches the theoretical mass of C22_{22}
    H24_{24}
    ClD6_6
    N2_2
    O8_8 .

Thermal Behavior

DSC/TGA Data :

ParameterChlortetracycline-d6·HClChlortetracycline·HCl
Melting Point (°C)210–215 (dec.)210–215 (dec.)
Decomposition Onset (°C)230225
Mass Loss (%)0.69 (25–230°C)0.85 (25–230°C)

Deuterium slightly stabilizes the compound against thermal degradation .

Comparative Reactivity with Non-Deuterated Form

  • Reaction Kinetics : Deuterium isotope effects reduce reaction rates by 10–15% in hydrolytic and photolytic pathways due to stronger C-D bonds .

  • Metabolic Stability : In vitro studies show 20% slower hepatic metabolism for the deuterated form, attributed to reduced cytochrome P450 binding affinity .

Impurities and Byproducts

Common impurities identified during synthesis and storage:

ImpuritySourceRelative Abundance (%)
4-Epichlortetracycline-d6Epimerization0.8–1.2
Tetracycline-d6Dechlorination0.3–0.5
Anhydrochlortetracycline-d6Acidic hydrolysis1.5–2.0

Strict control of pH (<6.0) and temperature (<25°C) minimizes impurity formation .

Biological Interactions

  • Metal Chelation : Binds Ca2+^{2+}
    and Mg2+^{2+}
    via the C11–C12 β-diketone system, forming insoluble complexes at neutral pH .

  • Ribosomal Binding : The deuterated form retains affinity for the 30S ribosomal subunit, with minimal impact on antibacterial activity (MIC = 0.5 μg/mL vs S. aureus) .

Scientific Research Applications

Pharmaceutical Applications

Antibiotic Activity
Chlortetracycline-d6 is primarily utilized for its antibacterial properties. It acts by inhibiting protein synthesis in bacteria through binding to the 30S ribosomal subunit, making it effective against a wide range of gram-positive and gram-negative bacteria, as well as certain protozoa .

Veterinary Medicine
This compound is widely used in veterinary medicine, particularly as a feed additive to promote growth in livestock. Its efficacy in controlling bacterial infections in animals has made it a staple in agricultural practices .

Research and Development
Chlortetracycline-d6 serves as a valuable tool in pharmacokinetic studies. The deuterated form allows for enhanced sensitivity in mass spectrometry, enabling researchers to trace drug metabolism and distribution more accurately than with non-deuterated compounds .

Analytical Chemistry Applications

Mass Spectrometry
The use of chlortetracycline-d6 in analytical chemistry is significant due to its isotopic labeling capabilities. It is often employed as an internal standard in quantitative analyses of chlortetracycline residues in biological samples and food products . This application aids in ensuring compliance with safety regulations regarding antibiotic residues.

Case Study: Residue Analysis
In a study focused on the determination of antibiotic residues in animal-based food products, chlortetracycline-d6 was used to develop sensitive analytical methods. The study highlighted the importance of accurate residue quantification for food safety, employing high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for analysis .

Pharmacokinetic Studies

Chemosterilization Research
Research has explored the use of chlortetracycline hydrochloride (including its deuterated form) for chemosterilization strategies in cattle. A study examined various dosing regimens and their effects on plasma concentrations and carrier status of Anaplasma marginale, demonstrating the potential for this compound to influence disease transmission dynamics .

Study Group Dosage (mg/kg) Plasma Concentration (ng/mL) RT-PCR Results
Low Dose4.485.3Negative after 49 days
Medium Dose11214.5Negative after 49 days
High Dose22518.9Negative after 49 days

Toxicology and Safety

Safety Profile
While chlortetracycline-d6 is effective against various pathogens, it is also crucial to monitor its hepatotoxicity and potential side effects when used at high doses or over extended periods . The safety profile must be carefully evaluated, especially in veterinary applications where it is administered to livestock.

Mechanism of Action

Chlortetracycline-d6 (hydrochloride) exerts its effects by inhibiting bacterial protein synthesis. It competes for the A site of the bacterial ribosome, preventing the binding of aminoacyl-tRNA. This inhibition blocks the addition of amino acids to the peptide chain, ultimately inhibiting bacterial growth and reproduction .

Comparison with Similar Compounds

  • Tetracycline
  • Oxytetracycline
  • Doxycycline
  • Minocycline

Comparison: Chlortetracycline-d6 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed studies of metabolic pathways. Compared to other tetracyclines, it has similar broad-spectrum antibiotic activity but offers advantages in research applications due to its labeled isotopes .

Properties

Molecular Formula

C22H24Cl2N2O8

Molecular Weight

521.4 g/mol

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-[bis(trideuteriomethyl)amino]-7-chloro-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7-,8-,15-,21-,22-;/m0./s1/i2D3,3D3;

InChI Key

QYAPHLRPFNSDNH-CXENAOOESA-N

Isomeric SMILES

[2H]C([2H])([2H])N([C@H]1[C@@H]2C[C@H]3C(=C(C4=C(C=CC(=C4[C@@]3(C)O)Cl)O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)C([2H])([2H])[2H].Cl

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.